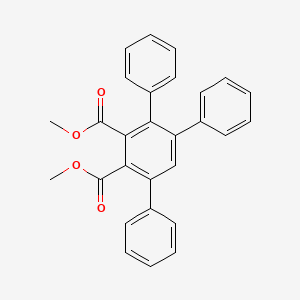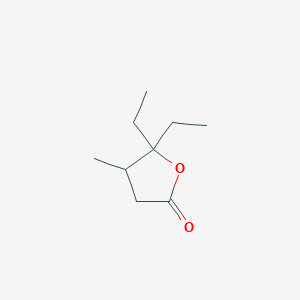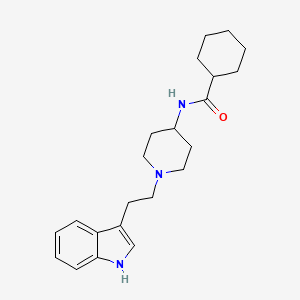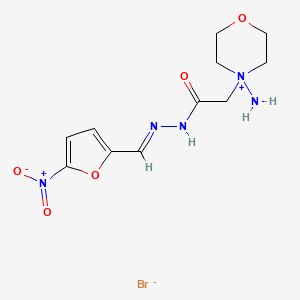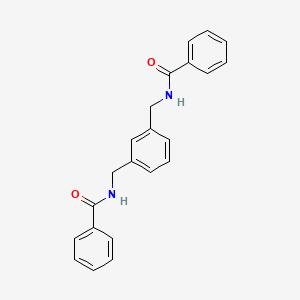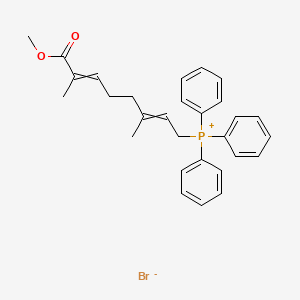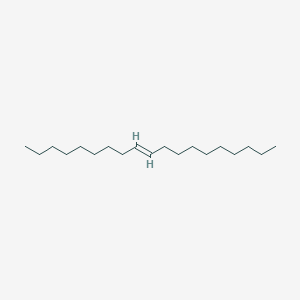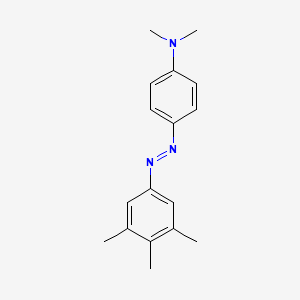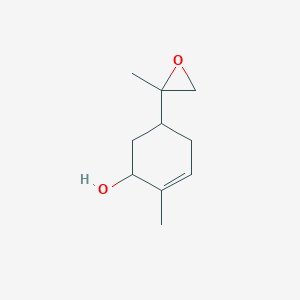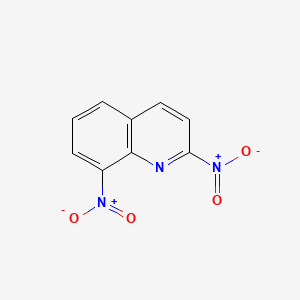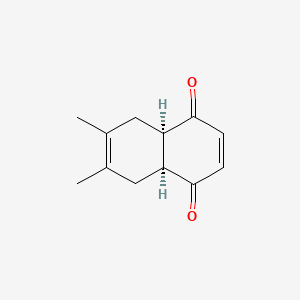
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a chemical compound with a unique structure that belongs to the class of tetrahydronaphthalene derivatives This compound is characterized by its two methyl groups at positions 6 and 7, and a tetrahydronaphthalene core with a 1,4-dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the introduction of methyl groups at the desired positions can be achieved through alkylation reactions. Subsequent oxidation steps can introduce the dione functionality at positions 1 and 4.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and oxidation processes efficiently.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The methyl groups and other positions on the naphthalene ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce diols or other reduced compounds.
Scientific Research Applications
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it of interest in the development of pharmaceuticals or agrochemicals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. The dione functionality can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene: Similar in structure but with different substituents, leading to distinct reactivity and applications.
(1S,4aR,8aS)-4,7-Dimethyl-1-(propan-2-yl)-1,2,4a,5,8,8a-hexahydronaphthalene: Another related compound with variations in the substituent groups.
Uniqueness
The uniqueness of (4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione lies in its specific arrangement of methyl groups and the dione functionality, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
35774-01-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H14O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13/h3-4,9-10H,5-6H2,1-2H3/t9-,10+ |
InChI Key |
IQXXMOWPSFRMSL-AOOOYVTPSA-N |
Isomeric SMILES |
CC1=C(C[C@H]2[C@@H](C1)C(=O)C=CC2=O)C |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)C=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


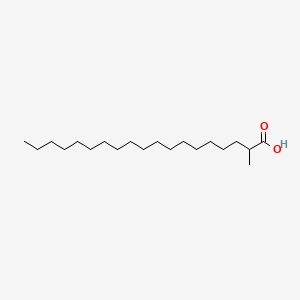
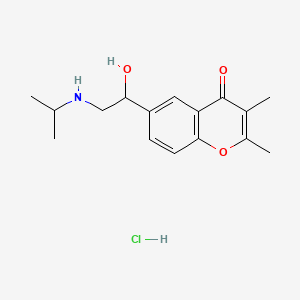
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
